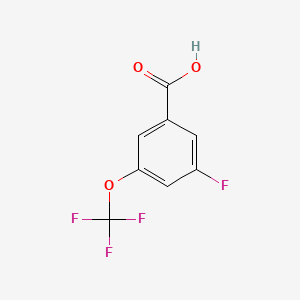

3-Fluoro-5-(trifluoromethoxy)benzoic acid

描述

属性

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBABGCYLHTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethoxy)benzoic acid typically involves the selective fluorination and trifluoromethoxylation of benzoic acid derivatives. One common method includes the reaction of 3-fluorobenzoic acid with trifluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

化学反应分析

Acyl Chloride Formation

The carboxylic acid group undergoes chlorination to form the corresponding benzoyl chloride, a key intermediate for subsequent reactions. Common chlorinating agents include:

This intermediate is highly reactive, enabling nucleophilic substitutions and coupling reactions.

Amide Bond Formation

The acid directly participates in amide couplings using activating agents. Representative examples include:

Table 1: Amidation Reactions with 3-Fluoro-5-(trifluoromethoxy)benzoic Acid

Key reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HATU facilitate efficient couplings, often requiring bases such as DIEA or pyridine.

Esterification

The acid reacts with alcohols under acidic or coupling conditions to form esters:

| Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl alcohol | NaH, DMF, 50°C, 4 h | Benzyl 3-fluoro-5-(trifluoromethoxy)benzoate | 58% |

Friedel-Crafts Acylation

The acyl chloride derivative serves as an electrophile in Friedel-Crafts reactions, forming ketones upon reaction with aromatic substrates. For example:

This method is employed to synthesize complex aryl ketones for pharmaceutical intermediates .

Nucleophilic Substitution via Acyl Chloride

The benzoyl chloride reacts with nucleophiles to form diverse derivatives:

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Ammonia | 3-Fluoro-5-(trifluoromethoxy)benzamide | NH₃, CH₂Cl₂, 0°C to RT | |

| Methanol | Methyl ester | MeOH, H₂SO₄, reflux |

Hydrolysis

The acyl chloride hydrolyzes reversibly to regenerate the parent acid under aqueous conditions:

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3-Fluoro-5-(trifluoromethoxy)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its carboxylic acid group can be transformed into an acyl chloride, facilitating nucleophilic substitution reactions. This property makes it valuable in the construction of various pharmaceutical compounds and agrochemicals .

Pharmaceutical Intermediate

The compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to its excellent lipophilicity and binding affinity provided by the fluorinated substituents. The structural characteristics allow for easy attachment to molecular scaffolds through amination reactions, enhancing its utility in drug development .

Biological Applications

Antimicrobial Activity

Research indicates that fluorinated compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL. This suggests potential applications in developing new antibiotics .

Interaction with Biomolecules

The unique substituents on this compound can enhance its interaction with biological targets, improving membrane permeability and binding affinity to proteins involved in various metabolic pathways. This characteristic is particularly important for designing compounds aimed at specific biological functions .

Industrial Applications

Development of Advanced Materials

The compound's stability and lipophilicity make it suitable for applications in developing advanced materials, including polymers and coatings. Its chemical properties can be leveraged to create materials with enhanced performance characteristics .

Agrochemical Applications

In the agrochemical sector, this compound is explored for its potential use as a herbicide or pesticide due to its ability to interact with plant metabolic processes. Research into its effectiveness against specific pests or weeds could lead to innovative agricultural solutions .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on trifluoromethyl-substituted salicylanilide derivatives demonstrated significant antimicrobial activity against resistant bacterial strains, indicating that similar fluorinated compounds could be effective in combating infections caused by Staphylococcus aureus . -

Synthesis of Pharmaceutical Compounds

In a series of experiments aimed at synthesizing novel APIs, researchers successfully utilized this compound as a key intermediate, showcasing its versatility and importance in medicinal chemistry .

作用机制

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .

相似化合物的比较

Chemical Identity

Physicochemical Properties

- Purity : ≥95% (commercially available)

- Storage : Stable under dark, dry conditions at room temperature .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications

Primarily used as a fluorinated building block in medicinal chemistry and drug discovery due to its electron-withdrawing substituents, which enhance metabolic stability and bioavailability in pharmaceuticals .

Comparison with Structural Analogs

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

Compound : 3-Fluoro-5-(trifluoromethyl)benzoic acid

- CAS : 161622-05-5

- Formula : C₈H₄F₄O₂

- Molecular Weight : 208.11 g/mol

- Key Difference : Replaces the trifluoromethoxy group (-OCF₃) with a trifluoromethyl (-CF₃) group.

- Impact : The -CF₃ group is more electron-withdrawing than -OCF₃, leading to increased acidity (lower pKa) and altered reactivity in coupling reactions .

Compound : 4-Fluoro-2-(trifluoromethyl)benzoic Acid

Halogen Substitution: Bromine vs. Fluorine

Compound : 3-Bromo-5-(trifluoromethoxy)benzoic Acid

Functional Group Modifications: Thio vs. Oxygen

Compound : 3-Fluoro-5-(pentafluorothio)benzoic Acid

Methyl-Substituted Derivatives

Compound : 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

- CAS : 1373920-63-8

- Formula : C₉H₆F₄O₂

- Molecular Weight : 222.14 g/mol

- Key Difference : Adds a methyl group at position 4.

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | 1242258-49-6 | C₈H₄F₄O₃ | 224.11 | -F (C3), -OCF₃ (C5) | Drug discovery, fluorinated APIs |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 208.11 | -F (C3), -CF₃ (C5) | High-reactivity intermediates |

| 3-Bromo-5-(trifluoromethoxy)benzoic acid | 453565-90-7 | C₈H₄BrF₃O₃ | 285.01 | -Br (C3), -OCF₃ (C5) | Cross-coupling reactions |

| 3-Fluoro-5-(pentafluorothio)benzoic acid | 1448319-13-8 | C₇H₄F₆O₂S | 266.16 | -F (C3), -SF₅ (C5) | Lipophilic drug candidates |

| 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | 1373920-63-8 | C₉H₆F₄O₂ | 222.14 | -F (C4), -CF₃ (C5), -CH₃ (C3) | Enhanced metabolic stability |

Discussion of Substituent Effects

- Electron-Withdrawing Groups : Both -OCF₃ and -CF₃ deactivate the aromatic ring, directing electrophilic substitution to specific positions. However, -CF₃ has a stronger inductive effect, while -OCF₃ offers resonance stabilization .

- Steric and Lipophilic Effects : Bulkier groups (e.g., -SF₅, -Br) increase molecular weight and lipophilicity, impacting solubility and pharmacokinetics .

- Positional Isomerism : Fluorine placement (meta vs. para) alters electronic distribution and intermolecular interactions, affecting crystallinity and melting points .

生物活性

3-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS Number: 161622-05-5) is a fluorinated benzoic acid derivative that has garnered attention for its significant biological activities. This compound, characterized by the presence of both fluorine and trifluoromethoxy groups, exhibits a range of interactions with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O₂ |

| Molecular Weight | 208.11 g/mol |

| Melting Point | 104 °C – 108 °C |

| Appearance | White Powder |

| Purity | >98% |

The biological activity of this compound is attributed to its ability to modulate interactions with enzymes and receptors. The unique electronic properties imparted by the fluorinated substituents enhance the compound's binding affinity and selectivity towards biological targets, which can lead to significant pharmacological effects.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence G protein-coupled receptors (GPCRs), enhancing agonistic activity through halogen bonding interactions that improve binding affinity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antibacterial activity, particularly against Gram-positive bacteria. The trifluoromethoxy group enhances lipophilicity and membrane permeability, facilitating effective bacterial cell interaction.

- Minimum Inhibitory Concentrations (MIC) : Studies show that derivatives can achieve MIC values as low as 0.78 μg/ml against Staphylococcus aureus .

Anticancer Activity

Fluorinated compounds have shown promise in anticancer applications. The structural characteristics of this compound may enhance its effectiveness in targeting cancer cells by disrupting critical cellular processes.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethoxy and fluorine substituents in enhancing biological activity. Modifications to the phenyl ring or additional fluorinated groups can optimize pharmacological profiles, suggesting avenues for further drug development .

Case Studies and Research Findings

- Antibacterial Activity Study : A series of derivatives were synthesized and tested for antibacterial efficacy, with several compounds demonstrating low toxicity and high potency against Gram-positive strains.

- Antiviral Research : A study indicated that oligothiophene compounds capped with this compound inhibited membrane fusion in H5N1 avian influenza virus at a concentration of 0.22 µM .

- Pharmacokinetic Studies : Investigations into the metabolic stability and bioavailability of this compound have shown that fluorination significantly enhances these properties, making it a suitable candidate for drug formulation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-(trifluoromethoxy)benzoic acid, and how can intermediates be characterized?

- Methodology : A common approach involves halogenation and functional group interconversion. For example, analogous trifluoromethyl benzoic acids are synthesized via chloroformamide intermediates followed by deprotection (e.g., trifluoroacetic acid) . Key intermediates like methyl esters or benzylamines (e.g., 3-(Trifluoromethyl)phenethylamine) can be characterized using NMR, LC-MS, and melting point analysis .

- Experimental Design : Optimize reaction stoichiometry and temperature to minimize side products. Use TLC or HPLC to monitor reaction progress.

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- LC-MS : Provides molecular weight confirmation and detects impurities (e.g., exact mass 234.00205 for related trifluoromethoxy benzoic acids) .

- NMR : ¹⁹F NMR is critical for verifying fluorine substituents, while ¹H/¹³C NMR resolves aromatic substitution patterns .

- Elemental Analysis : Validates empirical formula, especially given the high fluorine content .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Analogous compounds show good solubility in ethanol and dimethylformamide .

- Stability : Perform accelerated stability studies at different pH levels (e.g., 1–13) and temperatures. Store in airtight containers away from oxidizers and bases to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives like sulfonamide inhibitors?

- Methodology : For derivatives such as 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid, use coupling agents like EDCI/HOBt. Monitor by LC-MS and optimize stoichiometry (e.g., 31% yield achieved via stepwise functionalization) .

- Data-Driven Approach : Employ Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst effects .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Troubleshooting :

- Confirm deuterated solvent purity and exclude moisture (critical for ¹⁹F NMR).

- Compare with computational predictions (e.g., ACD/Labs Software) .

- Cross-validate with high-resolution MS to rule out isotopic or adduct interference .

Q. What role does this compound play in modulating protein-protein interactions (PPIs), such as WDR5-MYC?

- Application : Derivatives like 6k act as PPI inhibitors by mimicking natural binding motifs. The trifluoromethoxy group enhances hydrophobic interactions and metabolic stability .

- Experimental Design : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity.

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Avoid direct contact; use PPE (gloves, goggles) due to irritant properties .

- Store separately from oxidizers and strong bases to prevent hazardous reactions .

- In case of exposure, rinse with water and seek medical attention .

Q. How can functionalization of the benzoic acid core improve bioactivity or material properties?

- Strategies :

- Esterification : Methyl esters (e.g., Methyl 3-(trifluoromethoxy)benzoate) improve lipophilicity for drug delivery .

- Sulfonamide Formation : Enhances binding to protein targets (e.g., WDR5 inhibitors) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。